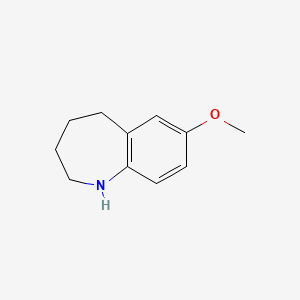

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Übersicht

Beschreibung

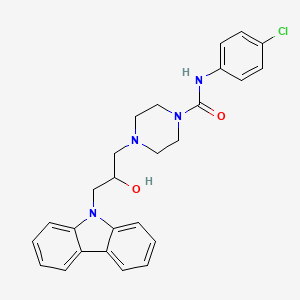

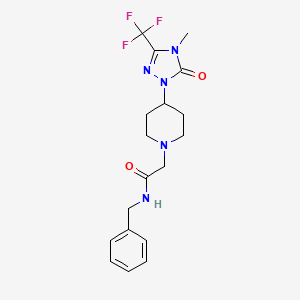

“7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” is a chemical compound . It is a derivative of benzazepine , which is a class of compounds that have been studied for their potential therapeutic effects .

Synthesis Analysis

The synthesis of benzazepine derivatives, including “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine”, involves complex chemical reactions . For example, one study reported the use of I2-promoted intramolecular oxidative cyclization of butenyl anilines as a route to benzazepines . Another study synthesized a series of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives and screened them for anticonvulsant activities .

Molecular Structure Analysis

The molecular structure of “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” is complex, as it belongs to the benzazepine class of compounds . The compound has a molecular weight of 213.71 .

Chemical Reactions Analysis

The chemical reactions involving “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” are complex and involve multiple steps . For example, the introduction of the 7-Cl moiety on the benzazepine and 2-CH3 on the aminobenzoyl moiety enhanced its oral activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” include a melting point of 235-240 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

- Vasopressin Receptor Antagonism : The compound’s vasopressin V2 receptor antagonism properties make it relevant for conditions like hyponatremia associated with congestive heart failure and cirrhosis.

- Hydrogenation Reactions : The compound’s hydrogenated benzazepine core has been used in synthetic routes for drug development . Medicinal chemists explore its derivatives for novel drug candidates.

Cardiovascular Research

Chemical Synthesis and Medicinal Chemistry

Zukünftige Richtungen

The future directions for the study of “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” could include further exploration of its potential therapeutic effects, such as its potential use as a PET imaging agent for the GluN2B subunits of the NMDAR . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis .

Eigenschaften

IUPAC Name |

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVWMDYPHDMFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46180-98-7 | |

| Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate](/img/structure/B2638385.png)

![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)

![ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2638396.png)

![N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2638400.png)

![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)

![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)